3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol
Overview
Description
“3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H13F2NO . It belongs to the class of beta-amino alcohols.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanol backbone with an amino group at the 3rd carbon and a 2,5-difluorophenylmethyl group at the 2nd carbon .Scientific Research Applications
Photolytic Synthesis of Fluorinated Compounds
Researchers have developed photochemical methodologies for synthesizing fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, through irradiation processes. This approach highlights the potential for creating complex fluorinated structures, possibly relevant to the compound of interest, demonstrating the utility in synthesizing materials with specific electronic and physical properties (Buscemi et al., 2001).
Corrosion Inhibition
Tertiary amines, synthesized through alkylation reactions, have been evaluated for their performance as corrosion inhibitors on carbon steel. This research indicates that compounds with amine functionalities can form protective layers on metal surfaces, suggesting potential industrial applications for similar compounds in protecting materials against corrosion (Gao et al., 2007).
Molecular Dynamics Simulation
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulation. This work could provide insights into the physicochemical behavior of similar fluorinated alcohols, potentially informing solvent applications and the design of materials with specific solubility characteristics (Fioroni et al., 2003).
Anticancer Drug Synthesis
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. This highlights the broader applicability of amino-functionalized compounds in medicinal chemistry and drug development (Basu Baul et al., 2009).
Hydrogen Bonding and Polymorphism
A study on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides insight into the structural and chemical properties of such compounds. Understanding the interactions and structural variations can inform the design and synthesis of new materials with tailored properties (Podjed & Modec, 2022).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-3-(2,5-difluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMMHOQEGBMMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CN)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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